
1-Methyl-1-propylpiperidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-propylpiperidin-1-ium is a quaternary ammonium compound with the molecular formula C9H20N. It is known for its use in various scientific and industrial applications, particularly in the field of ionic liquids and battery materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-1-propylpiperidin-1-ium can be synthesized through a series of chemical reactions involving piperidine derivatives. One common method involves the alkylation of piperidine with methyl and propyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-propylpiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
1-Methyl-1-propylpiperidin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-propylpiperidin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its action include signal transduction, metabolic regulation, and cellular communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1-ethylpiperidin-1-ium
- 1-Methyl-1-butylpiperidin-1-ium
- 1-Methyl-1-isopropylpiperidin-1-ium
Uniqueness
1-Methyl-1-propylpiperidin-1-ium is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. These properties influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in ionic liquids and battery materials .
Propriétés
Numéro CAS |
608140-11-0 |
|---|---|
Formule moléculaire |
C9H20N+ |
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
1-methyl-1-propylpiperidin-1-ium |
InChI |
InChI=1S/C9H20N/c1-3-7-10(2)8-5-4-6-9-10/h3-9H2,1-2H3/q+1 |
Clé InChI |
OGLIVJFAKNJZRE-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+]1(CCCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


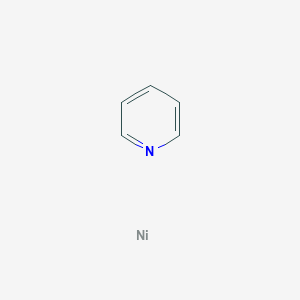
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
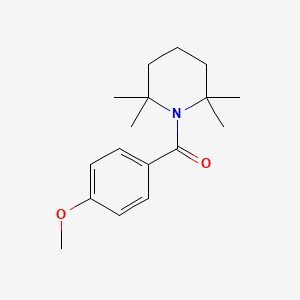
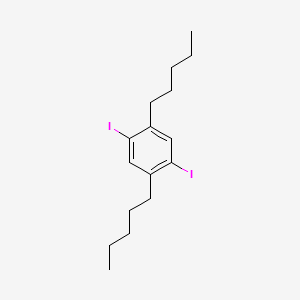
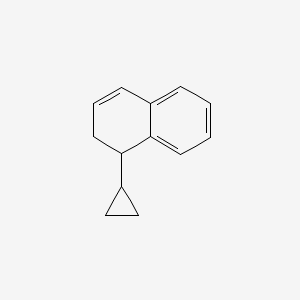
![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
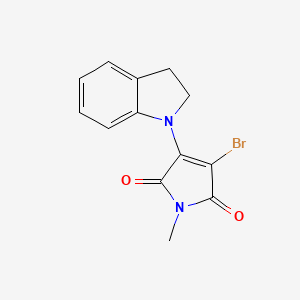

![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
